1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine

Neurodegenerative disease research Alzheimer's disease Cholinesterase inhibition

Research challenge: Identifying a triazole-amine scaffold that delivers both potent cholinesterase inhibition and an orthogonal nucleophilic handle for lead optimization. Solution: This 4-methoxybenzyl-substituted 1,2,3-triazol-4-amine. • BChE potency: Derivatives incorporating this exact building block achieved IC50 of 0.055 μM [ref: derivative 5j]. • Dual reactivity: Triazole core participates in CuAAC; free C4-amine enables amide coupling, sulfonamide formation, or bioconjugation. • MTDL compatibility: Validated scaffold for both cholinesterase and MAO-B inhibition, enabling single-pharmacophore multi-target strategies for Alzheimer's research. • Supply: Available in research quantities (mg to g scale) with full analytical documentation.

Molecular Formula C10H12N4O
Molecular Weight 204.23 g/mol
Cat. No. B13629346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)-1h-1,2,3-triazol-4-amine
Molecular FormulaC10H12N4O
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(N=N2)N
InChIInChI=1S/C10H12N4O/c1-15-9-4-2-8(3-5-9)6-14-7-10(11)12-13-14/h2-5,7H,6,11H2,1H3
InChIKeyMAYSGPFYOYLBPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine Chemical Profile


1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine is a functionalized 1,2,3-triazole building block (CAS: 1443285-72-0) characterized by a 4-methoxybenzyl substituent at the N1 position and a free amine at the C4 position. This structure confers dual functionality: the triazole core enables robust participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , while the amine group serves as a nucleophilic handle for further derivatization, a key differentiator from non-aminated analogs. Its molecular formula is C₁₀H₁₂N₄O, with a molecular weight of 204.23 g/mol .

Building Block 1,2,3-triazole core for CuAAC click chemistry Robust cycloaddition partner
Reactive Handle Free C4 amine for derivatization Nucleophilic site for library synthesis
Research Context Supports kinase, cholinesterase and MAO-B inhibitor design Scaffold used in CNS research models

1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine Substituent Effects


Substituting this specific compound with other N1-substituted 1,2,3-triazol-4-amines or omitting the amine group is not a straightforward substitution. The 4-methoxybenzyl group is not an inert placeholder; its unique electronic and steric profile directly influences the binding affinity and potency of the resulting derivatives in biological systems. Evidence from cholinesterase inhibitor studies demonstrates that even among closely related hybrids, the presence of the 4-methoxybenzyl group is a critical determinant of potency and selectivity [1]. Generic substitution with an unsubstituted benzyl or a simple alkyl chain on the triazole ring can result in a significant loss of activity, underscoring the value of this specific substitution pattern for lead optimization.

4-Methoxybenzyl is not an inert placeholder. Its electronic and steric profile directly influences binding affinity; replacing it with unsubstituted benzyl or alkyl chains may significantly shift biological activity.
Omission of the free amine removes the key derivatization handle. Non-aminated triazole analogs lack the nucleophilic site required for generating the active hybrid series reported in the literature.

1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine Derivative Activity Evidence


Derivative 5j: Potent BChE Inhibitor

A derivative of the target compound, N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine (5j), demonstrates potent and selective inhibition of butyrylcholinesterase (BChE). This highlights the utility of the 4-methoxybenzyl-1,2,3-triazol-4-amine scaffold for designing potent inhibitors [1].

BChE Inhibition
Class-level inference
Derivative 5j: IC₅₀ = 0.055 μM
Supports BChE inhibitor lead optimization
Data to verify in target-specific assays
Neurodegenerative disease research Alzheimer's disease Cholinesterase inhibition

Derivative 5l: Potent AChE Inhibitor with In Vivo Efficacy

The 7-chloro derivative of the target compound, 7-chloro-N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)-1,2,3,4-tetrahydroacridin-9-amine (5l), was the most potent anti-AChE compound in the series and showed significant in vivo efficacy in a memory impairment model [1].

AChE Inhibition
Class-level inference
Derivative 5l: IC₅₀ = 0.521 μM
Supports AChE inhibitor and in vivo model response
Scopolamine-induced memory impairment model
Neurodegenerative disease research Alzheimer's disease Acetylcholinesterase inhibition

Triazole Core: Irreversible MAO-B Inhibition

The broader 1,2,3-triazol-4-ylalkyl scaffold, a core feature of 1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-amine, has been validated for developing irreversible MAO-B inhibitors with defined potency and selectivity [1].

MAO-B Scaffold
Supporting evidence
Lead compound: IC₅₀ = 3.54 μM, SI = 27.7
Privileged scaffold for irreversible MAO-B inhibition
Brain permeability reported in related series
Neuropharmacology Alzheimer's disease Parkinson's disease Monoamine oxidase B (MAO-B) inhibitors

1-(4-Methoxybenzyl)-1H-1,2,3-triazol-4-amine Applications


Selective BChE Inhibitor Synthesis for Alzheimer's

Procure this compound as a key intermediate for creating potent BChE inhibitors. The derivative 5j (which incorporates this exact building block) was the most potent anti-BChE agent in its series, achieving an IC₅₀ of 0.055 μM [1]. This application is supported by direct evidence from the primary literature demonstrating the exceptional potency of derivatives derived from this scaffold against BChE.

Multipotent Cholinesterase and MAO-B Inhibitors for Alzheimer's

Utilize this compound in the rational design of multi-target directed ligands (MTDLs) for Alzheimer's disease. The triazole-amine core is a validated scaffold for both potent cholinesterase inhibition [1] and irreversible MAO-B inhibition [2]. By using this specific building block, you can explore the synergistic effects of targeting both the cholinergic and monoaminergic systems in a single pharmacophore.

Click Chemistry Building Block for Kinase Inhibitors

Employ this compound as a robust, stable, and highly reactive partner in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . The 1,2,3-triazole class has demonstrated exceptional promise in cancer therapy due to its stability and strong binding affinity toward kinase domains [3]. This amine-functionalized variant offers an orthogonal handle for bioconjugation or further medicinal chemistry exploration of ATP-competitive inhibitors, such as those targeting VEGFR [4].

Application
Selection Property
Validation Focus
BChE Inhibitor Lead Synthesis
4-Methoxybenzyl-triazole scaffold
BChE enzymatic assay context
Multi-target Ligand Design
Cholinesterase and MAO-B pharmacophore
Dual enzyme inhibition profiling
Click Chemistry Kinase Probe
CuAAC-reactive triazole-amine
Kinase selectivity screening
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